Azumolene sodium anhydrous

描述

Synthesis Analysis

The synthesis of azumolene sodium and its analogues involves complex chemical reactions, including palladium-catalyzed desulfitative C-H arylation with sodium sulfinates (Chen et al., 2011) and one-pot synthesis methods integrating Sonogashira coupling and 1,3-dipolar cycloaddition reactions (Li et al., 2009).

Molecular Structure Analysis

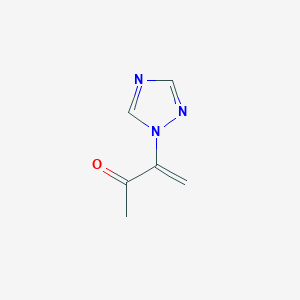

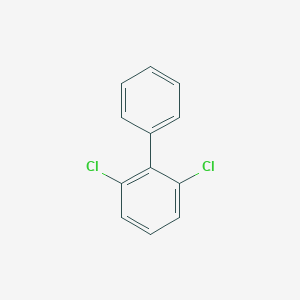

The molecular structure of azumolene sodium is characterized by differential thermal analysis, thermogravimetric analysis, and various spectroscopy methods, including visible, UV, and infrared absorption. These characterizations are essential for understanding the compound's chemical behavior and stability (Côrrea, Hiene, & Salgado, 2014).

Chemical Reactions and Properties

Azumolene sodium undergoes several chemical reactions, including metal-free cascade [4+1] cyclization to synthesize 4-Aryl-NH-1,2,3-Triazoles, highlighting its reactive versatility and potential for forming complex structures (Shu et al., 2019).

科学研究应用

Characterization and Analytical Development

Azumolene sodium anhydrous, designed to combat Malignant Hyperthermia (MH), is a water-soluble analog of dantrolene sodium. It offers significant advantages for emergency use due to its enhanced water solubility, being 30 times more soluble than dantrolene sodium. The development and validation of analytical methods for sodium azumolene, including thermal behavior analysis and spectrophotometry, have been conducted, highlighting its potential in treating MH crises (Côrrea et al., 2014).

Effects on Calcium Sparks in Skeletal Muscle

Azumolene sodium has been studied for its effects on Ca2+ sparks in skeletal muscle fibers. It inhibits skeletal muscle sarcoplasmic reticulum (SR) Ca2+ release by modulating the SR ryanodine receptor (RyR) Ca2+ release channel activity. This inhibition helps decrease the likelihood of Ca2+ release channel openings, reducing spark frequency without significantly affecting aggregate Ca2+ channel open times during a spark (Zhang et al., 2005).

Comparative Study with Dantrolene Sodium

Azumolene sodium, when compared to dantrolene sodium, exhibits similar effectiveness in reducing muscle twitch amplitude and intrafusal muscle contraction. It shows a significant depressant action at high stimulation frequencies, a trait that differentiates it from dantrolene sodium. These differences suggest potential advantages of azumolene in specific therapeutic applications (Leslie & Part, 1989).

Malignant Hyperthermia Treatment Efficacy

In studies on mammals and human skeletal muscles, azumolene sodium has shown equal potency to dantrolene sodium in inhibiting caffeine-induced contractures, suggesting its efficacy in treating malignant hyperthermia. The drug's water solubility enhances its clinical applicability (Sudo et al., 2008).

Reversal of Malignant Hyperthermia Episodes

Azumolene sodium has successfully reversed episodes of malignant hyperthermia (MH) in swine triggered by halothane inhalation, demonstrating its potential as an effective treatment for MH crises. The study also found an inverse relationship between the dose of azumolene required and the time taken to manifest MH signs (Dershwitz & Sréter, 1990).

未来方向

Treatment with azumolene is associated with improvement of systolic Ca2+ release synchrony and myocardial contractility following ischemic long-duration ventricular fibrillation . These studies provide evidence that azumolene is equipotent to dantrolene sodium in blocking pharmacologic-induced muscle contractures and that azumolene should be efficacious for treatment/prevention of malignant hyperthermia .

属性

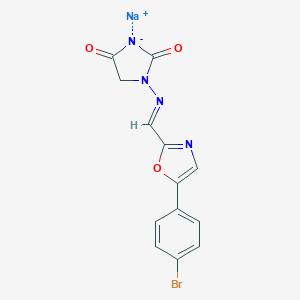

IUPAC Name |

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJRJPWBPXLNAJ-FPUQOWELSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azumolene sodium anhydrous | |

CAS RN |

105336-14-9 | |

| Record name | Azumolene sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)